molecular formula C10H19FN2O2 B1407265 tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate CAS No. 1434126-99-4

tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate

Cat. No. B1407265
CAS RN: 1434126-99-4
M. Wt: 218.27 g/mol
InChI Key: MPIIBGAKGQZLDK-JGVFFNPUSA-N
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Description

“tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate” is a chemical compound . It is related to “tert-butyl (3S,4R)-3-hydroxy-4-piperidinylcarbamate” and “(S)-tert-Butyl pyrrolidin-3-ylcarbamate” which are biochemical reagents that can be used as biological materials or organic compounds for life science related research .


Synthesis Analysis

The synthesis of similar compounds like “tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate” involves the use of Boc acid anhydride and ethanol in a dry reaction flask, followed by the slow addition of a 70% aqueous ammonia solution . The reaction mixture is then stirred at approximately 0°C for 1 hour, before being transferred to room temperature and stirred for 18 hours .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate” is related to compounds like “tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate” and “tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate” which have molecular formulas of C17H25FN2O2 and C10H18FNO3 respectively .

Scientific Research Applications

Enantioselective Synthesis

The compound tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate is instrumental in the enantioselective synthesis of certain compounds. For instance, it serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004). These analogues are crucial for understanding the structural aspects of nucleic acids and have potential therapeutic applications.

Structural Analysis and Crystallography

This compound also plays a role in structural analysis and crystallography. It forms part of a family of isostructural compounds useful in studying crystal structures through hydrogen and halogen bonding interactions (Baillargeon et al., 2017). These studies enhance our understanding of molecular interactions and stability in various crystal forms.

Synthesis of Biologically Active Compounds

Furthermore, tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate is a key intermediate in synthesizing biologically active compounds. One notable example is its use in the synthesis of omisertinib (AZD9291), an important drug in cancer treatment (Zhao, Guo, Lan, & Xu, 2017). This highlights its crucial role in drug development and pharmaceutical research.

Photocatalysis in Organic Synthesis

In organic synthesis, this compound is involved in photocatalysis, particularly in the amination of o-hydroxyarylenaminones (Wang et al., 2022). This photocatalyzed protocol broadens the applications in synthesizing diverse amino pyrimidines, which are valuable in various chemical syntheses.

Natural Product Synthesis

It is also an intermediate in the synthesis of natural products like jaspine B, which shows cytotoxic activity against human carcinoma cell lines (Tang et al., 2014). Such syntheses contribute significantly to the field of medicinal chemistry and drug discovery.

properties

IUPAC Name

tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIIBGAKGQZLDK-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142578
Record name Carbamic acid, N-[(3S,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate

CAS RN

1434126-99-4
Record name Carbamic acid, N-[(3S,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434126-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3S,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate
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tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate
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tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate
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tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate
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tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate
Reactant of Route 6
tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate

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